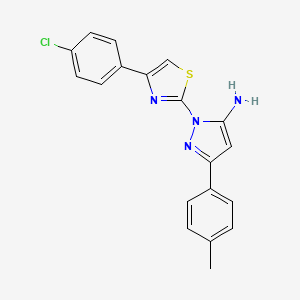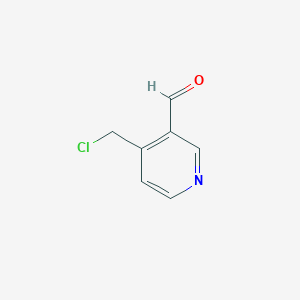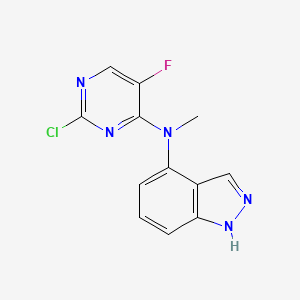
N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, and an indazole ring substituted with a methyl group and an amine group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The starting material, 2-chloro-5-fluoropyrimidine, is synthesized through the reaction of appropriate precursors under controlled conditions.
Formation of the Indazole Ring: The indazole ring is synthesized separately through a series of reactions involving the cyclization of appropriate intermediates.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include potassium carbonate and various solvents to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine undergoes nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include potassium carbonate and various amines.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted derivatives of the compound, depending on the nucleophile used.
Oxidized and Reduced Derivatives: Various oxidized or reduced forms of the compound, depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown potential as a pharmacophore in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings .
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of N-(2-Chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine.
5-Fluoro-2-cyano pyrimidine: Another pyrimidine derivative with similar chemical properties.
2-Chloro-5-fluoropyridine: A structurally related compound with similar reactivity.
Uniqueness: this compound is unique due to its combination of a pyrimidine ring and an indazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Propiedades
Número CAS |
921600-59-1 |
|---|---|
Fórmula molecular |
C12H9ClFN5 |
Peso molecular |
277.68 g/mol |
Nombre IUPAC |
N-(2-chloro-5-fluoropyrimidin-4-yl)-N-methyl-1H-indazol-4-amine |
InChI |
InChI=1S/C12H9ClFN5/c1-19(11-8(14)6-15-12(13)17-11)10-4-2-3-9-7(10)5-16-18-9/h2-6H,1H3,(H,16,18) |
Clave InChI |
ZPJUZMOJFQLITL-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC2=C1C=NN2)C3=NC(=NC=C3F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole](/img/structure/B14173104.png)
![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)
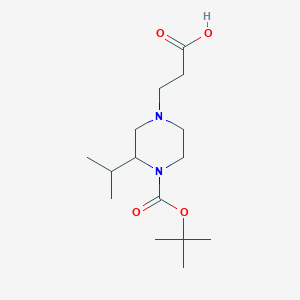
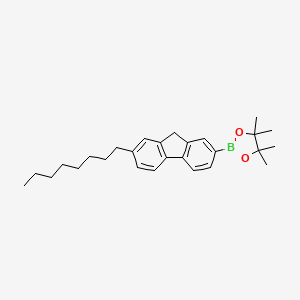
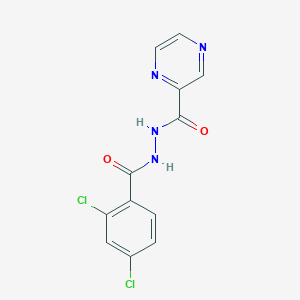
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)](/img/structure/B14173131.png)
![1-[(2,6-Difluorophenyl)methoxy]-3-(furan-2-yl)-4-oxidoquinoxalin-4-ium-2-one](/img/structure/B14173133.png)
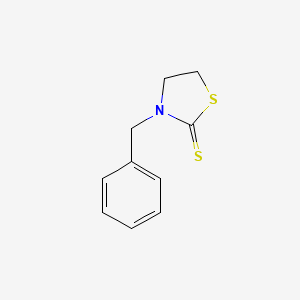
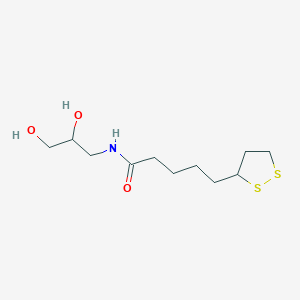
![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
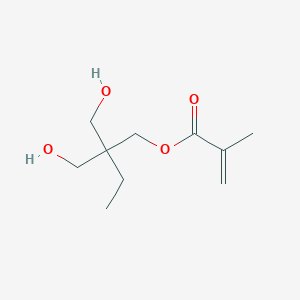
![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
